molecular formula C17H20N2O2S B11357274 2-(2-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(2-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11357274
M. Wt: 316.4 g/mol
InChI Key: ZVYSIMUTQGXAHO-UHFFFAOYSA-N
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Description

N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound It is characterized by a benzothiazole ring fused with a tetrahydro structure and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Tetrahydro Structure: Hydrogenation of the benzothiazole ring using a suitable catalyst, such as palladium on carbon, introduces the tetrahydro structure.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the tetrahydrobenzothiazole intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE: shares structural similarities with other benzothiazole derivatives and phenoxyacetamide compounds.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole, exhibit similar chemical properties and reactivity.

    Phenoxyacetamide Compounds: Compounds like 2-(2-methylphenoxy)acetamide share the phenoxyacetamide moiety and may have comparable biological activities.

Uniqueness

The uniqueness of N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzothiazole core and phenoxyacetamide side chain contribute to its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H20N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-21-14-6-4-3-5-12(14)2/h3-6,11H,7-10H2,1-2H3,(H,18,19,20)

InChI Key

ZVYSIMUTQGXAHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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